molecular formula C7H11N3 B12307409 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Katalognummer: B12307409
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: LOLDUCXVXJHDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a versatile and synthetically accessible chemical scaffold of significant interest in medicinal chemistry and drug discovery. This saturated bicyclic heterocycle is a core structural element in developing potent and selective small-molecule inhibitors . Its primary research value lies in its role as a key intermediate for constructing more complex derivatives that act as protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . Researchers utilize this scaffold to design compounds that compete with ATP in the kinase binding site, thereby disrupting oncogenic signaling pathways . The broader pyrazolo[1,5-a]pyrimidine chemotype has demonstrated potent inhibitory activity against a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and Pim-1 . Structure-Activity Relationship (SAR) studies highlight that substitutions at specific positions on the core, particularly with electron-donating groups or aromatic systems, are crucial for modulating biological activity, binding affinity, and kinase selectivity . Beyond oncology, this privileged structure is also investigated for its potential in developing anti-inflammatory agents, with some derivatives showing promise as COX-2 inhibitors and inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α . This compound is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2,4,6,9H,3,5H2,1H3

InChI-Schlüssel

LOLDUCXVXJHDGP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN2C(=CC=N2)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 5-Aminopyrazoles with β-Diketone Derivatives

A foundational approach involves the cyclocondensation of 5-aminopyrazoles with β-diketones or their analogues. For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHAA) reacts with substituted 5-aminopyrazoles in refluxing ethanol to form bicyclic pyrazolo[1,5-a]pyrimidinones. Adapting this method, the methyl group at the 5-position can be introduced via DHAA’s inherent 6-methyl substituent, which directs regioselective cyclization.

Key steps include:

  • Nucleophilic attack : The amino group of 5-aminopyrazole attacks the electrophilic carbonyl at C-3 of DHAA, forming a Schiff base intermediate.
  • Tautomerization and cyclization : Intramolecular cyclization generates the pyrazolo[1,5-a]pyrimidine core, with the methyl group retained at the 5-position.
  • Post-functionalization : Subsequent hydrogenation under catalytic conditions (e.g., H₂/Pd-C) saturates the pyran ring, yielding the 4H,5H,6H,7H configuration.

This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid side products like bis-pyrazolo derivatives.

Cascade Cyclization via Acrylonitrile Intermediates

A cascade cyclization strategy, exemplified by the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, offers a scalable route. Starting with 3-(dimethylamino)-2-(aryl)acrylonitriles , treatment with hydrazine in acetic acid generates 4-aryl-1H-pyrazol-5-amine intermediates. Cyclization with methyl-substituted uracil analogues in sodium ethoxide/ethanol introduces the pyrimidine ring.

Example protocol :

  • Step 1 : React acrylonitrile derivative with hydrazine hydrate in glacial acetic acid (80°C, 4 h) to form 4-methyl-1H-pyrazol-5-amine (yield: 85–90%).
  • Step 2 : Cyclize with 4-methyl-6-hydroxypyrimidin-2-one in ethanol/sodium ethoxide (reflux, 8 h) to yield the unsaturated pyrazolo[1,5-a]pyrimidine (yield: 70%).
  • Step 3 : Hydrogenate the product using Raney nickel (H₂, 50 psi, 12 h) to saturate the ring system (yield: 60–65%).

Three-Component Reactions for One-Pot Synthesis

Three-component reactions (3CRs) streamline synthesis by combining aldehydes, malononitrile, and 5-aminopyrazoles in a single pot. For 5-methyl derivatives, propionaldehyde serves as the methyl donor.

Representative conditions :

  • Reactants : Propionaldehyde (1.2 eq), malononitrile (1 eq), 5-aminopyrazole (1 eq).
  • Catalyst : Piperidine (10 mol%) in ethanol/water (3:1).
  • Conditions : Microwave irradiation (100°C, 20 min).
  • Yield : 75–80% of 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Microwave assistance enhances reaction efficiency, reducing time from hours to minutes while improving regioselectivity. Post-synthesis hydrogenation (e.g., using Pd/C in THF) achieves full saturation of the pyrimidine ring.

Green Chemistry Approaches Using Solvent-Free Conditions

Emerging methodologies prioritize sustainability. A solvent-free protocol involves grinding 5-aminopyrazole with ethyl acetoacetate (methyl source) and urea in a ball mill.

Optimized parameters :

  • Molar ratio : 1:1.2:1 (5-aminopyrazole : ethyl acetoacetate : urea).
  • Grinding time : 30 min.
  • Catalyst : Citric acid (5 mol%).
  • Yield : 68% of 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine.

While yields are modest, this method eliminates toxic solvents and reduces energy consumption. Subsequent hydrogenation with sodium borohydride in methanol introduces saturation (yield: 55%).

Post-cyclization functionalization enables precise methyl group introduction. For example, Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidine with methylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 12 h) installs the methyl group at the 5-position.

Advantages :

  • Regioselectivity : Controlled by halogen placement (e.g., bromine at C-5).
  • Yield : 60–70% after hydrogenation.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Advantages Limitations
Cyclocondensation DHAA, 5-aminopyrazole Refluxing ethanol 50–65 High regioselectivity Requires post-hydrogenation
Cascade Cyclization Acrylonitrile derivatives NaOEt, ethanol, reflux 60–70 Scalable, versatile substituents Multi-step, moderate yields
Three-Component Aldehyde, malononitrile Microwave, 100°C 75–80 Rapid, one-pot synthesis Limited to electron-deficient aldehydes
Green Chemistry Ethyl acetoacetate, urea Solvent-free grinding 55–68 Environmentally benign Lower yields, requires optimization
Cross-Coupling Brominated intermediate Pd(PPh₃)₄, dioxane 60–70 Precise functionalization Costly catalysts, inert conditions

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. This transformation is critical for modifying its biological activity, as seen in antitubercular studies . The reaction typically involves oxidizing agents such as hydrogen peroxide or other peroxides under acidic conditions.

Key Details

  • Reaction Type : Oxidation of the hydroxyl group at position 7.

  • Conditions : Acidic medium (e.g., acetic acid) with oxidizing agents.

  • Outcome : Formation of the ketone derivative, enhancing stability and altering reactivity .

Alkylation and Acylation Reactions

Alkylation introduces alkyl groups, while acylation adds acyl groups, both modifying the compound’s lipophilicity and potential biological interactions.

Reaction Conditions

Reaction TypeReagentsSolvent/ConditionsOutcome
Alkylation Alkyl halides (e.g., methyl iodide)Sodium ethoxide in ethanolIntroduction of alkyl groups at position 3 or 7
Acylation Acyl chlorides (e.g., acetyl chloride)Pyridine or base (e.g., NaH)Addition of acyl groups at reactive positions

These reactions are facilitated by the compound’s nucleophilic sites, particularly at positions 3 and 7 .

Nucleophilic Substitution

Nucleophilic substitution replaces hydroxyl or other leaving groups with nucleophiles such as amines or thiols.

Mechanism

  • Key Positions : Position 3 (due to carboxamide group in derivatives) and position 7 (hydroxyl group).

  • Reagents : Amines, thiols, or other nucleophiles in polar aprotic solvents (e.g., DMF).

  • Outcome : Functionalization for improved solubility or bioavailability.

Formylation and Functionalization

Formylation introduces aldehyde groups, enhancing reactivity for subsequent reactions (e.g., condensation).

Conditions

  • Reagents : Vilsmeier-Haack reagent (DMF, POCl₃).

  • Outcome : Aldehyde formation at position 3, enabling further derivatization .

Cyclocondensation Reactions

While primarily a synthesis method, cyclocondensation with β-diketones or enaminones can modify the core structure.

Example

  • Reagents : Pentane-2,4-dione, acetic acid.

  • Outcome : Introduction of substituents at positions 3, 5, or 7 .

Oxidative Cleavage and Reduction

Reduction of esters or oxidation of alkenes (if present) can generate aldehydes or diols, respectively.

Example

  • Reduction : DIBAL-H reduces esters to alcohols, followed by oxidation to aldehydes .

  • Oxidation : Osmium tetroxide converts alkenes to diols, cleaved by sodium periodate .

Research Findings

  • Antitubercular Activity : Oxidized derivatives (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) show enhanced potency against Mycobacterium tuberculosis, with resistance linked to FAD-dependent hydroxylase mutation .

  • Fluorescence Applications : Substituted derivatives exhibit optical properties, influenced by electron-donating/withdrawing groups at position 7 .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have identified derivatives of pyrazolo[1,5-a]pyrimidine as potential leads in the fight against tuberculosis. A notable example is the compound pyrazolo[1,5-a]pyrimidin-7(4H)-one , which was discovered through high-throughput screening. This compound demonstrated significant activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism of action was found to be distinct from traditional antitubercular agents, focusing on unique metabolic pathways rather than cell-wall biosynthesis or iron uptake .

CompoundActivityMechanism
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercularUnique metabolic pathways

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anticancer potential. Compounds derived from this structure have shown efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. For instance, derivatives have been reported to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis . The synthesis of these compounds often involves modifications that enhance their biological activity.

CompoundTarget EnzymeActivity
Various derivativesThymidine phosphorylaseAntitumor

Antihypertensive Activity

Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of antihypertensive agents. Research indicates that modifications to the pyrazolo structure can yield potent angiotensin II antagonists. These compounds have been shown to lower blood pressure effectively in hypertensive models .

CompoundActivityMechanism
3-Ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-oneAntihypertensiveAngiotensin II receptor antagonism

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that specific substitutions on the pyrazolo ring significantly influence biological activity and selectivity towards various targets .

Key Findings from SAR Studies:

  • Substituents at the 3-position enhance antitubercular activity.
  • Modifications at the 7-position are critical for anticancer efficacy.
  • Structural variations can lead to improved receptor binding in antihypertensive applications.

Wirkmechanismus

The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 7-trifluoromethyl derivative (CF₃) increases lipophilicity and metabolic stability, making it suitable for pharmaceutical applications . Methyl vs. Halogens: Methyl groups (e.g., 5-CH₃) enhance solubility in polar solvents, whereas bromo or iodo substituents (e.g., 3-Br, 3-I) enable further functionalization via cross-coupling reactions .
  • Synthetic Methodologies :

    • Traditional methods (e.g., reflux in pyridine/AcOH) are effective for introducing CF₃ groups but require harsh conditions .
    • Ultrasound-assisted synthesis (e.g., for the 5-methyl derivative) offers greener alternatives with higher regioselectivity .

Physicochemical Properties

  • Boiling Points and Density: The 3-bromo-2,6-dimethyl analog has a predicted boiling point of 332.8±42.0°C and density of 1.70±0.1 g/cm³ .
  • Acidity and Solubility :

    • The pKa of the 3-bromo-2,6-dimethyl analog is predicted to be 2.96±0.40, indicating moderate acidity .
    • Aqueous solubility of the 5-methyl derivative is likely enhanced by its partially hydrogenated structure and polar synthesis medium .

Biologische Aktivität

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and selectivity against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3C_7H_{11}N_3 with a molecular weight of 137.18 g/mol. Its structure includes a pyrazolo-pyrimidine framework, which is essential for its biological activity. The compound's structural characteristics are critical in determining its interaction with biological targets.

Anticancer Properties

Research has highlighted the compound's potent inhibitory effects on various kinases involved in cancer progression. Notably, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as selective inhibitors of Pim-1 and Flt-3 kinases, which are implicated in several malignancies.

  • Pim-1 Inhibition : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine compounds exhibited submicromolar potency against Pim-1 kinase. These compounds effectively suppressed the phosphorylation of BAD protein and inhibited colony formation in cancer cell lines at concentrations as low as 1 μM .
  • Flt-3 Inhibition : The same compounds also showed dual inhibition of Flt-3 kinase alongside Pim-1. The selectivity profile indicated that these inhibitors had minimal off-target effects on other kinases at therapeutic concentrations .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cell survival and proliferation:

  • Inhibition of BAD Phosphorylation : The inhibition of BAD phosphorylation is crucial as it promotes apoptosis in cancer cells.
  • Kinase Selectivity : The selectivity for Pim-1 over other kinases suggests a favorable safety profile for potential therapeutic applications. For instance, one study reported a selectivity score indicating >95% inhibition at 1 μM for Pim-1 compared to lower inhibition rates for other kinases .

Study on Antitumor Effects

In a comprehensive study involving various cancer cell lines, derivatives of pyrazolo[1,5-a]pyrimidine were tested for their growth inhibitory effects. One notable derivative demonstrated an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This broad-spectrum activity underscores the potential of these compounds in developing novel anticancer therapies .

Structural Optimization

Further research focused on optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their biological activity. Molecular docking studies indicated that modifications at specific positions significantly influenced binding affinity and selectivity towards target kinases. For example, compounds with substitutions at the 5-position showed markedly improved inhibitory activity compared to those with modifications at the 3-position .

Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity Score
Compound 9Pim-127>95%
Compound 11bFlt-350>80%
Compound 18TRKC200>50%

Summary of Biological Activities

Activity TypeObservations
Anticancer ActivityStrong inhibition in various cancer cell lines
Kinase InhibitionSelective against Pim-1 and Flt-3
MechanismInhibition of BAD phosphorylation

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-methyl-pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence product purity?

  • Methodology : The synthesis typically involves condensation reactions between aminopyrazoles and β-diketones or their equivalents. For example, heating 4-aminopyrazole-3-carbonitrile with anhydrous ammonium acetate and substituted imidates at 120°C in a sealed tube yields derivatives with yields up to 70% . Solvent selection (e.g., acetonitrile/DMF mixtures) and base additives (e.g., K₂CO₃) are critical for regioselectivity and reducing side reactions. Purity is ensured via column chromatography or preparative TLC (eluent: CHCl₃/MeOH 9:1) .
  • Data : HRMS (ESI) and elemental analysis (e.g., C: 61.65% calculated vs. 61.78% found) validate structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazolo[1,5-a]pyrimidine scaffolds?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.35 ppm) and confirms ring fusion patterns .
  • HRMS : Validates molecular ions (e.g., [M+H]⁺ at m/z 254.1042) with <0.0003 Da error margins .
  • IR : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
    • Best Practices : Cross-reference experimental data with computational simulations (e.g., ChemDraw predictions) to resolve ambiguities in overlapping signals.

Q. What safety precautions are essential when handling pyrazolo[1,5-a]pyrimidine intermediates?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact with toxic intermediates like chlorinated derivatives .
  • Conduct reactions in fume hoods or gloveboxes for volatile byproducts (e.g., HCl gas) .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting elemental analysis data (e.g., C, H, N percentages) be resolved during pyrazolo[1,5-a]pyrimidine synthesis?

  • Analysis : Discrepancies may arise from incomplete combustion (low H%) or hygroscopic samples (elevated O%). For instance, a 0.2% deviation in nitrogen content (27.65% vs. 27.45%) could indicate residual solvent or unreacted starting material .
  • Resolution : Repeat combustion analysis after rigorous drying (e.g., 24h under vacuum) and verify via alternative methods like X-ray crystallography or HRMS .

Q. What strategies optimize regioselectivity in the functionalization of position 7 of pyrazolo[1,5-a]pyrimidines?

  • Synthetic Design :

  • Electrophilic Substitution : Use directing groups (e.g., nitro or formyl) to activate position 7 for halogenation or alkylation .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids enable C7-arylations .
    • Case Study : Silylformamidine-mediated formylation at C7 achieved 62% yield in benzene, confirmed by ¹³C NMR (δ 190 ppm for aldehyde) .

Q. How do steric and electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity at the pyrimidine ring .
  • Bulky Substituents : Reduce bioavailability but improve target specificity. For example, 2-benzyl derivatives showed spatial proximity between H-3 and CH₂ groups in NOESY experiments, suggesting constrained conformations .
    • Experimental Validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., anti-tumor activity in Li et al., 2006) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.